molecular formula C18H23N3O3S B11664248 2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11664248
M. Wt: 361.5 g/mol
InChI Key: ITJHGLQOAQDTRZ-UHFFFAOYSA-N
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Description

2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a pyrimidine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the hexyl group: The hexyl group can be introduced via alkylation using hexyl bromide in the presence of a base such as potassium carbonate.

    Hydroxylation and oxidation: The hydroxyl group can be introduced through hydroxylation reactions, and the keto group can be formed via oxidation reactions.

    Thioether formation: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol compound.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used.

    Hydrolysis: Acidic or basic aqueous solutions can be used.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    2-[(4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: Lacks the hexyl group, which may affect its biological activity and chemical properties.

    2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide: Similar structure but with a thioether group instead of a sulfanyl group, which may influence its reactivity and biological activity.

    2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)amino]acetamide: Contains an amino group instead of a sulfanyl group, which may alter its chemical and biological properties.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

2-(5-hexyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H23N3O3S/c1-2-3-4-8-11-14-16(23)20-18(25-12-15(19)22)21(17(14)24)13-9-6-5-7-10-13/h5-7,9-10,23H,2-4,8,11-12H2,1H3,(H2,19,22)

InChI Key

ITJHGLQOAQDTRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)N)O

Origin of Product

United States

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